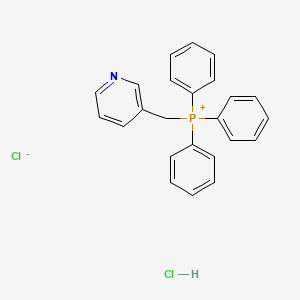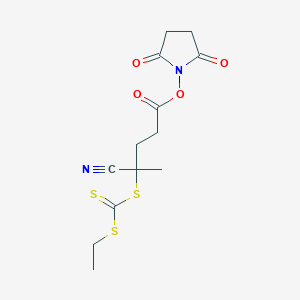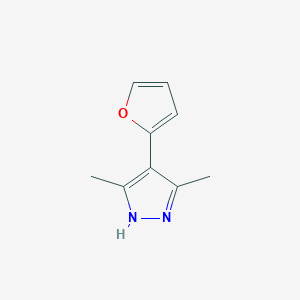
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride, commonly known as MitoPY1, is a fluorescent probe that has been used in various scientific research applications. It is a small molecule that can selectively target mitochondria in living cells, making it a useful tool for studying mitochondrial function and dynamics. In
作用機序
MitoPY1 is a cationic fluorescent probe that can selectively accumulate in the mitochondria of living cells. It is thought to enter the mitochondria through the mitochondrial membrane potential, which is the electrochemical gradient across the inner mitochondrial membrane. Once inside the mitochondria, MitoPY1 can react with ROS and other reactive species, causing it to emit a fluorescent signal. This signal can be detected using a fluorescence microscope or other imaging techniques, allowing researchers to visualize mitochondrial function and dynamics in real-time.
生化学的および生理学的効果
MitoPY1 has been shown to have minimal toxicity in living cells, making it a safe and effective tool for studying mitochondrial function. It has also been shown to selectively target mitochondria, with little to no accumulation in other cellular compartments. MitoPY1 has been used to study a variety of physiological processes, including mitochondrial respiration, oxidative phosphorylation, and apoptosis. It has also been used to investigate the effects of various drugs and compounds on mitochondrial function, as well as the role of mitochondria in various diseases.
実験室実験の利点と制限
One of the main advantages of MitoPY1 is its ability to selectively target mitochondria in living cells. This makes it a useful tool for studying mitochondrial function and dynamics in real-time. MitoPY1 is also relatively easy to synthesize and can be used in a variety of experimental setups, including fluorescence microscopy and flow cytometry. However, there are also some limitations to using MitoPY1 in lab experiments. For example, MitoPY1 is sensitive to changes in mitochondrial membrane potential, which can affect its fluorescence signal. Additionally, MitoPY1 can be difficult to use in certain experimental setups, such as live animal imaging.
将来の方向性
There are many future directions for the use of MitoPY1 in scientific research. One area of interest is the development of new fluorescent probes that can selectively target different sub-compartments within the mitochondria, such as the matrix or the intermembrane space. Another area of interest is the use of MitoPY1 in the study of mitochondrial dysfunction in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. Finally, the use of MitoPY1 in live animal imaging and drug discovery is an area of active research, with the potential to significantly impact the field of mitochondrial biology.
合成法
MitoPY1 can be synthesized using a simple one-step reaction between 3-pyridylmethyl bromide and triphenylphosphine. The resulting product is then treated with hydrochloric acid to form the chloride salt. The yield of this reaction is typically high, with a purity of over 95%. This synthesis method is relatively easy to perform and can be carried out in most organic chemistry laboratories.
科学的研究の応用
MitoPY1 has been used in a variety of scientific research applications, particularly in the field of mitochondrial biology. It has been used to study mitochondrial membrane potential, mitochondrial reactive oxygen species (ROS) production, and mitochondrial dynamics. MitoPY1 has also been used to investigate the effects of various drugs and compounds on mitochondrial function, as well as the role of mitochondria in various diseases.
特性
IUPAC Name |
triphenyl(pyridin-3-ylmethyl)phosphanium;chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.2ClH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-25-19-21;;/h1-19H,20H2;2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZOIWAUHRGQQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606786.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2606788.png)


![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)



methyl]piperidine-4-carboxamide](/img/structure/B2606800.png)
![2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2606801.png)
